molecular formula C8H12N2O B3197873 1,5-diethyl-1H-pyrazole-4-carbaldehyde CAS No. 1007541-51-6

1,5-diethyl-1H-pyrazole-4-carbaldehyde

Cat. No. B3197873
CAS RN: 1007541-51-6
M. Wt: 152.19 g/mol
InChI Key: WZSLDFAVVOZBER-UHFFFAOYSA-N
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Description

1,5-diethyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the CAS Number: 1007541-51-6 . It has a molecular weight of 152.2 and its IUPAC name is 1,5-diethyl-1H-pyrazole-4-carbaldehyde . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of pyrazole compounds, including 1,5-diethyl-1H-pyrazole-4-carbaldehyde, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The InChI code for 1,5-diethyl-1H-pyrazole-4-carbaldehyde is 1S/C8H12N2O/c1-3-8-7 (6-11)5-9-10 (8)4-2/h5-6H,3-4H2,1-2H3 . This code provides a standard way to encode the molecular structure using text.


Chemical Reactions Analysis

Pyrazoles, including 1,5-diethyl-1H-pyrazole-4-carbaldehyde, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Physical And Chemical Properties Analysis

1,5-diethyl-1H-pyrazole-4-carbaldehyde is a liquid at room temperature . The compound’s molecular formula is C8H12N2O .

Scientific Research Applications

Safety and Hazards

The safety information for 1,5-diethyl-1H-pyrazole-4-carbaldehyde includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

1,5-diethylpyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-3-8-7(6-11)5-9-10(8)4-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSLDFAVVOZBER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1CC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-diethyl-1H-pyrazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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